![molecular formula C43H24N2O8 B12303356 N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)

N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

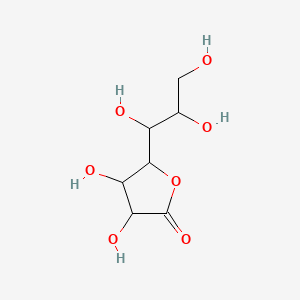

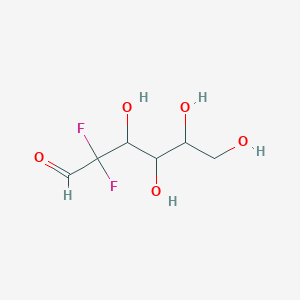

Bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]-N,N’-(9H-fluorène-9-ylidenedi-4,1-phénylène): est un composé organique complexe de formule moléculaire C43H24N2O8 et d'une masse moléculaire de 696,66 g/mol . Ce composé est caractérisé par sa structure complexe, qui comprend des fragments fluorénylidène et isobenzofurancarboxamide. Il est principalement utilisé dans la recherche scientifique et a diverses applications en chimie, biologie, médecine et industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du Bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]-N,N’-(9H-fluorène-9-ylidenedi-4,1-phénylène) implique généralement des réactions de synthèse organique. Les voies de synthèse exactes et les conditions de réaction peuvent être complexes et sont souvent détaillées dans la littérature scientifique et les brevets . Généralement, la synthèse implique la réaction de dérivés fluorénylidène avec des précurseurs isobenzofurancarboxamide dans des conditions contrôlées.

Méthodes de production industrielle: Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement l'adaptation des procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour produire le composé en quantités importantes .

Analyse Des Réactions Chimiques

Types de réactions: Le Bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]-N,N’-(9H-fluorène-9-ylidenedi-4,1-phénylène) peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent donner des formes réduites du composé.

Substitution: Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes: Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont cruciales pour obtenir les produits souhaités .

Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés de la fluorénone, tandis que la réduction peut produire des dérivés fluorénylidène .

Applications de recherche scientifique

Chimie: En chimie, ce composé est utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure unique le rend précieux pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse .

Biologie: En recherche biologique, le composé peut être utilisé pour étudier les interactions avec les macromolécules biologiques, telles que les protéines et les acides nucléiques. Ses caractéristiques structurales lui permettent de se lier à des cibles biologiques spécifiques, ce qui le rend utile dans la découverte et le développement de médicaments .

Médecine: En médecine, les propriétés thérapeutiques potentielles du composé sont explorées. Il peut servir de composé de départ pour développer de nouveaux médicaments ciblant des maladies spécifiques .

Industrie: Dans le secteur industriel, le composé peut être utilisé comme additif dans les matériaux polymères pour améliorer leurs propriétés. Son incorporation dans les polymères peut améliorer la résistance mécanique, la stabilité thermique et d'autres caractéristiques souhaitables .

Mécanisme d'action

Le mécanisme d'action du Bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]-N,N’-(9H-fluorène-9-ylidenedi-4,1-phénylène) implique son interaction avec des cibles moléculaires dans les systèmes biologiques. Le composé peut se lier à des protéines ou des acides nucléiques spécifiques, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles moléculaires exactes dépendent de l'application spécifique et du contexte d'utilisation .

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, the compound can be used to study interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development .

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry: In the industrial sector, the compound can be used as an additive in polymer materials to enhance their properties. Its incorporation into polymers can improve mechanical strength, thermal stability, and other desirable characteristics .

Mécanisme D'action

The mechanism of action of N,N’-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide] involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Composés similaires:

N,N’-(9H-fluorène-9,9-diyldi-4,1-phénylène)bis[1-(2,3-dichlorophényl)méthanimine]: Ce composé possède un noyau fluorénylidène similaire, mais des substituants différents, ce qui conduit à des propriétés chimiques et biologiques distinctes.

2,2’-[9H-fluorène-9-ylidenebis(4,1-phénylèneoxy méthylène)]bis-oxirane: Un autre composé apparenté avec un noyau fluorénylidène, utilisé dans la préparation de résines photosensibles à indice de réfraction élevé.

Unicité: Le Bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]-N,N’-(9H-fluorène-9-ylidenedi-4,1-phénylène) est unique en raison de sa combinaison spécifique de fragments fluorénylidène et isobenzofurancarboxamide. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui la rend précieuse pour diverses applications scientifiques et industrielles .

Propriétés

Formule moléculaire |

C43H24N2O8 |

|---|---|

Poids moléculaire |

696.7 g/mol |

Nom IUPAC |

N-[4-[9-[4-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]phenyl]fluoren-9-yl]phenyl]-1,3-dioxo-2-benzofuran-5-carboxamide |

InChI |

InChI=1S/C43H24N2O8/c46-37(23-9-19-31-33(21-23)41(50)52-39(31)48)44-27-15-11-25(12-16-27)43(35-7-3-1-5-29(35)30-6-2-4-8-36(30)43)26-13-17-28(18-14-26)45-38(47)24-10-20-32-34(22-24)42(51)53-40(32)49/h1-22H,(H,44,46)(H,45,47) |

Clé InChI |

AJPKYCUWYDECQN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC6=C(C=C5)C(=O)OC6=O)C7=CC=C(C=C7)NC(=O)C8=CC9=C(C=C8)C(=O)OC9=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)

![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)